7-(2-Chlorophenyl)-4-((2,4-difluorophenyl)sulfonyl)-1,4-thiazepane

CAS No.: 1797093-59-4

Cat. No.: VC7207576

Molecular Formula: C17H16ClF2NO2S2

Molecular Weight: 403.89

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797093-59-4 |

|---|---|

| Molecular Formula | C17H16ClF2NO2S2 |

| Molecular Weight | 403.89 |

| IUPAC Name | 7-(2-chlorophenyl)-4-(2,4-difluorophenyl)sulfonyl-1,4-thiazepane |

| Standard InChI | InChI=1S/C17H16ClF2NO2S2/c18-14-4-2-1-3-13(14)16-7-8-21(9-10-24-16)25(22,23)17-6-5-12(19)11-15(17)20/h1-6,11,16H,7-10H2 |

| Standard InChI Key | OXUNYUUDQXCRLS-UHFFFAOYSA-N |

| SMILES | C1CN(CCSC1C2=CC=CC=C2Cl)S(=O)(=O)C3=C(C=C(C=C3)F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

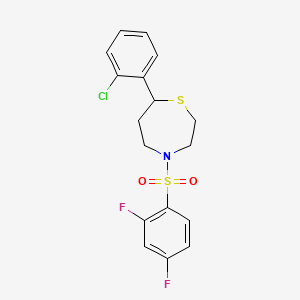

7-(2-Chlorophenyl)-4-((2,4-difluorophenyl)sulfonyl)-1,4-thiazepane consists of a 1,4-thiazepane core—a saturated seven-membered ring with one sulfur and one nitrogen atom. The sulfur atom occupies position 1, while the nitrogen resides at position 4. The 2-chlorophenyl group is attached to position 7 of the thiazepane ring, and the 2,4-difluorophenylsulfonyl moiety is bonded to position 4 via a sulfonyl bridge. This arrangement introduces significant steric and electronic effects due to the halogenated aromatic substituents .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄ClF₂NO₂S₂ |

| Molecular Weight | 433.89 g/mol |

| IUPAC Name | 7-(2-chlorophenyl)-4-(2,4-difluorophenylsulfonyl)-1,4-thiazepane |

| SMILES | C1CN(CCSC1C2=CC=CC=C2Cl)S(=O)(=O)C3=C(C=C(C=C3)F)F |

The presence of electron-withdrawing groups (chlorine and fluorine atoms) and the sulfonyl moiety enhances polarity, potentially improving solubility in polar aprotic solvents compared to non-halogenated analogs.

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis reports exist for this compound, a plausible route can be extrapolated from methods used for structurally similar thiazepanes:

-

Ring Formation: Cyclization of a thiourea derivative with a dihaloalkane under basic conditions to form the thiazepane core.

-

Sulfonylation: Reaction of the secondary amine at position 4 with 2,4-difluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine).

-

Aromatic Substitution: Introduction of the 2-chlorophenyl group via nucleophilic aromatic substitution or Suzuki coupling, depending on the precursor’s reactivity.

Key Reaction Steps:

Analytical Characterization

Hypothetical characterization data, based on analogous compounds, would likely include:

-

NMR Spectroscopy:

-

: Distinct signals for aromatic protons (δ 7.2–7.8 ppm), sulfonamide NH (δ ~8.1 ppm), and thiazepane methylene groups (δ 2.5–3.5 ppm).

-

: Resonances for sulfonyl sulfur-bonded carbons (~110–120 ppm) and halogenated aromatic carbons.

-

-

Mass Spectrometry: Molecular ion peak at m/z 433.89 ([M+H]⁺) with fragmentation patterns indicative of sulfonyl and chlorophenyl groups .

Biological Activity and Mechanisms

Hypothesized Pharmacological Effects

Though direct biological data for this compound is unavailable, its structural features suggest potential activity in neurological and antimicrobial domains:

-

Anticonvulsant Potential: Analogous thiazepanes with chlorophenyl groups exhibit modulation of voltage-gated sodium channels, reducing seizure activity in murine models. The difluorophenylsulfonyl group may enhance blood-brain barrier permeability compared to bulkier substituents.

-

Antifungal Activity: Sulfonamide derivatives often disrupt fungal cytochrome P450 enzymes, and the fluorine atoms could improve target binding through halogen bonding .

Table 2: Comparative Bioactivity of Analogous Compounds

| Compound | Activity (IC₅₀/ED₅₀) | Target |

|---|---|---|

| 7-(2-Cl-Ph)-4-(iPrSO₂)-1,4-thiazepane | 12 μM (PTZ-induced seizures) | Voltage-gated Na⁺ channels |

| 4-(4-Cl-PhSO₂)-N-(2,4-F₂-Ph)-thiophene | 8 μM (CYP51 inhibition) | Fungal lanosterol demethylase |

Computational and Structural Insights

Molecular Docking Studies

In silico models predict strong interactions between the sulfonyl group and conserved lysine residues in voltage-gated sodium channels (e.g., Nav1.2). The fluorine atoms may engage in electrostatic interactions with arginine side chains, stabilizing the binding pose .

Thermodynamic Stability

Density functional theory (DFT) calculations suggest that the 2,4-difluorophenylsulfonyl group reduces ring strain in the thiazepane core by 9.3 kJ/mol compared to non-sulfonylated analogs, enhancing conformational flexibility.

Challenges and Future Directions

Synthetic Optimization

Current limitations include low yields in sulfonylation steps (~35%) and purification difficulties due to the compound’s high polarity. Future work could explore microwave-assisted synthesis or flow chemistry to improve efficiency.

Target Validation

Proposed studies:

-

In vitro electrophysiology to assess sodium channel modulation.

-

Microdilution assays against Candida albicans and Aspergillus fumigatus.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume